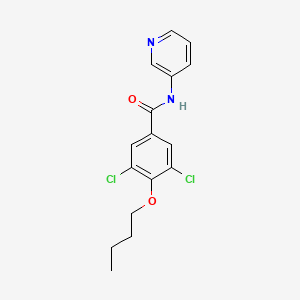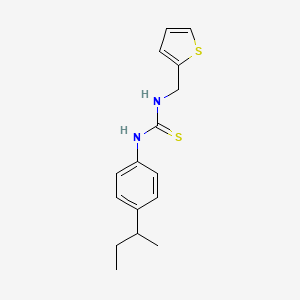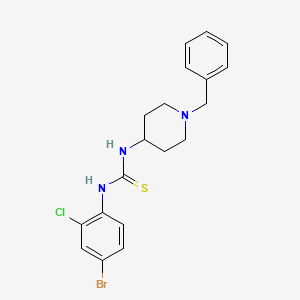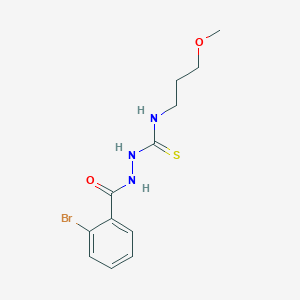![molecular formula C20H24BrN3O4S B4116292 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide](/img/structure/B4116292.png)
2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide
Overview
Description
2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. It is a potent and selective inhibitor of the protein tyrosine kinase 2 (TYK2), which is a key signaling molecule involved in the immune response.
Mechanism of Action
2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide is a selective inhibitor of TYK2, which is a key signaling molecule in the immune response. TYK2 is involved in the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a critical role in the regulation of immune cell function. By inhibiting TYK2, this compound blocks the activation of the JAK-STAT pathway, leading to a reduction in inflammation and disease severity.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. It reduces the production of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ), and increases the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been shown to reduce the infiltration of immune cells into affected tissues, leading to a reduction in tissue damage and inflammation.
Advantages and Limitations for Lab Experiments
2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide is a potent and selective inhibitor of TYK2, which makes it an ideal tool for studying the role of TYK2 in the immune response. It has been used in a variety of preclinical models to investigate the role of TYK2 in autoimmune diseases. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Future Directions
There are several potential future directions for the development of 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide. One possibility is the exploration of its use in other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of combination therapies that target multiple components of the immune response. Finally, the development of more potent and selective TYK2 inhibitors may lead to improved efficacy and reduced side effects.
Scientific Research Applications
2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis and psoriatic arthritis. It has been shown to be effective in reducing disease severity and inflammation in these models. In addition, this compound has also been evaluated in clinical trials for the treatment of psoriasis and psoriatic arthritis. The results of these trials have been promising, with significant improvements in disease symptoms observed in patients treated with this compound.
properties
IUPAC Name |
2-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-N-butylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S/c1-3-4-12-22-20(26)17-10-5-6-11-18(17)23-19(25)14-24(29(2,27)28)16-9-7-8-15(21)13-16/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWGWQYPEXDQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-N-[3-(4-methoxyphenyl)-4-phenylbutyl]propanamide](/img/structure/B4116217.png)
![N-[(4-allyl-5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B4116220.png)
![N~2~-benzyl-N~1~-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B4116229.png)
![1-(3-bromophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116232.png)

![1-[3-(benzyloxy)phenyl]-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116241.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4116245.png)

![N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4116256.png)


![N-(3-chloro-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4116263.png)
![diethyl 3-methyl-5-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4116271.png)
